molecular formula C49H77N2NaO10S B15138931 Antitrypanosomal agent 12

Antitrypanosomal agent 12

カタログ番号: B15138931
分子量: 909.2 g/mol
InChIキー: RNUHZMQZZHHEPZ-XAIBBESXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antitrypanosomal agent 12 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 12 typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:

    Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure to form intermediate compounds.

    Aromatization: The intermediate compounds undergo aromatization to stabilize the structure.

    S-Methylation: The next step involves S-methylation to introduce methylsulfonyl groups.

    Oxidation: The methylsulfonyl compounds are then oxidized to enhance their reactivity.

    Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form guanidines, completing the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.

化学反応の分析

Types of Reactions

Antitrypanosomal agent 12 undergoes various chemical reactions, including:

    Oxidation: This reaction is crucial for enhancing the reactivity of intermediate compounds.

    Reduction: Used to modify specific functional groups within the compound.

    Substitution: Commonly employed to introduce or replace functional groups, enhancing the compound’s efficacy.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced antitrypanosomal activity .

科学的研究の応用

Antitrypanosomal agent 12 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.

    Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.

    Industry: Utilized in the development of diagnostic tools and treatments for parasitic infections.

作用機序

The mechanism of action of Antitrypanosomal agent 12 involves targeting specific molecular pathways within the Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function .

類似化合物との比較

Similar Compounds

    Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.

    Pentamidine: A diamidine compound effective against early-stage trypanosomiasis.

    Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.

Uniqueness

Antitrypanosomal agent 12 is unique due to its high selectivity and low toxicity compared to existing treatments. It exhibits potent activity against multiple Trypanosoma species and has a favorable pharmacokinetic profile, making it a promising candidate for further development .

特性

分子式

C49H77N2NaO10S

分子量

909.2 g/mol

IUPAC名

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1

InChIキー

RNUHZMQZZHHEPZ-XAIBBESXSA-M

異性体SMILES

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

正規SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。